molecular formula C17H20ClN3O B1683677 Triticonazole CAS No. 131983-72-7

Triticonazole

Cat. No. B1683677
M. Wt: 317.8 g/mol
InChI Key: PPDBOQMNKNNODG-NTEUORMPSA-N
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Description

Triticonazole is a triazole pesticide/fungicide with broad antifungal activity . It likely inhibits 14-α demethylase, which inhibits ergosterol production and fungal cell wall synthesis .


Molecular Structure Analysis

Triticonazole has a molecular weight of 317.8 g/mol . It contains one chiral center and consists of two stereoisomers, ®- and (S)-triticonazole .


Chemical Reactions Analysis

Triticonazole is known to interact with soil microorganisms and enzymes . It has been found to decrease dehydrogenase and phosphatase activities and increase urease activity when barley and wheat seeds treated with various doses of triticonazole were sown in chernozem soil .

Scientific Research Applications

Effects on Soil and Human Health

Triticonazole, a fungicide used in controlling diseases in plants, has residues detected in vegetables, fruits, and drinking water. It affects soil microorganisms and enzymes, resulting in decreases in dehydrogenase and phosphatase activities and an increase in urease activity. Both stereoisomers of triticonazole can bind to human plasma proteins and potentially inhibit human cytochromes, indicating cardiotoxicity and endocrine disruption potential. Particularly, the (R)-TTZ isomer can cause skin sensitization, carcinogenicity, and respiratory toxicity (Roman et al., 2022).

Enantioselective Degradation and Accumulation

The enantioselective degradation of triticonazole in different soil types has been studied, revealing that specific isomers degrade preferentially. The presence of earthworms can accelerate this degradation. Furthermore, the bioaccumulation in earthworms was also found to be enantioselective, with certain isomers accumulating more than others. These findings underscore the importance of considering enantioselective toxicity and effects of metabolites for ecological risk assessments (Wang et al., 2019).

Sub-lethal Effects on Aquatic Organisms

Research on zebrafish embryos and larvae exposed to triticonazole has shown that, at lower environmentally relevant concentrations, triticonazole exhibits relatively low risk of toxicity to early life stages of fish. While high doses affected locomotor activity in zebrafish larvae, sublethal biological responses were absent at lower concentrations (Souders et al., 2020).

Stereospecific Bioactivity in Agricultural Management

An investigation into the enantiomer-specific bioactivity of triticonazole enantiomers in agricultural systems found that (R)-triticonazole was significantly more potent as a fungicide than the (S) enantiomer. This stereospecificity in bioactivity could impact the choice of enantiomers used in agricultural management to reduce application dosage and environmental risks (Zhang et al., 2018).

Endocrine Disrupting Effects

In vitro and in vivo studies have demonstrated that triticonazole exhibits endocrine-disrupting properties. Gestational exposure in rats resulted in anti-androgenic effects, such as shorter anogenital distance in male offspring. These findings have implications for understanding the mechanisms through which azole fungicides disrupt reproductive development (Draskau et al., 2019).

Safety And Hazards

Triticonazole is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . It is also advised to avoid contact with skin and eyes, and formation of dust and aerosols .

Future Directions

Under the authority of the Pest Control Products Act, all registered pesticides must be re-evaluated by Health Canada’s Pest Management Regulatory Agency (PMRA) to ensure that they meet current health and environmental standards and have value . The re-evaluation considers data and information from pesticide manufacturers, published scientific reports, and other regulatory agencies, as well as comments received during public consultations .

properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBOQMNKNNODG-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1(CN3C=NC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029647
Record name (5E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 9.3 mg/L at 20 °C, independent of pH
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.326-1.369 at 20 °C
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Triticonazole

Color/Form

White powder

CAS RN

131983-72-7, 138182-18-0
Record name Triticonazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131983727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRITICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O101E6G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139-140.5 °C
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
Q Zhang, Z Zhang, B Tang, B Gao, M Tian… - Journal of agricultural …, 2018 - ACS Publications
… -triticonazole was 3.11–82.89 times more potent than the (S) enantiomer. Furthermore, (R)-triticonazole … distinct bioactivities of the enantiomers of triticonazole were probably due to their …
Number of citations: 53 pubs.acs.org
Q Tan, J Fan, R Gao, R He, T Wang, Y Zhang, W Zhang - Talanta, 2017 - Elsevier
… been developed to quantify triticonazole enantiomers in cucumbers … , better separation of triticonazole racemate was achieved … procedure was used for triticonazole in vegetables. The …
Number of citations: 60 www.sciencedirect.com
X Wang, Y Liu, M Xue, Z Wang, J Yu, X Guo - … and Environmental Safety, 2019 - Elsevier
… of triticonazole and prothioconazole in soils. Moreover, the enantioselective of triticonazole … The results showed that the bioaccumulation was enantioselective with R-triticonazole and …
Number of citations: 36 www.sciencedirect.com
MK Draskau, J Boberg, C Taxvig, M Pedersen… - Environmental …, 2019 - Elsevier
… Triticonazole was seen to … of triticonazole and flusilazole on male reproductive development in rats and present, to our knowledge, the first rodent in vivo toxicity study on triticonazole …
Number of citations: 48 www.sciencedirect.com
C Beigel, MP Charnay, E Barriuso - Soil Biology and Biochemistry, 1999 - Elsevier
… It comprises the same ingredients in the same proportions as REAL except triticonazole … to triticonazole content in the normal formulation. A suspension at 200 g equivalent triticonazole l …
Number of citations: 73 www.sciencedirect.com
CL Souders, V Perez‐Rodriguez… - Environmental …, 2020 - Wiley Online Library
… following triticonazole exposure for 6 days. Larval zebrafish exposed to triticonazole showed … However, the effects of triticonazole on activity with 1 and 10 μm triticonazole were not …
Number of citations: 22 onlinelibrary.wiley.com
Q Zhang, B Gao, M Tian, H Shi, X Hua… - Journal of Chromatography …, 2016 - Elsevier
… triticonazole in fruit, vegetable, and soil samples. Under the optimal chromatographic conditions, the enantiomers of triticonazole … quantify the enantiomers of triticonazole. The modified …
Number of citations: 39 www.sciencedirect.com
DL Roman, DI Voiculescu, MA Matica, V Baerle… - Molecules, 2022 - mdpi.com
… Triticonazole is a fungicide used to control … S)-triticonazole and its residues have been found in vegetables, fruits, and drinking water. This study considered the effects of triticonazole on …
Number of citations: 7 www.mdpi.com
R Liu, H Zhang, Y Deng, Z Zhou, X Liu… - Journal of Agricultural …, 2021 - ACS Publications
In this study, the enantioselective activity of the chiral fungicide triticonazole (TRZ) against target pathogens of seed-borne diseases and the effect on the early phenotypic indexes and …
Number of citations: 14 pubs.acs.org
R Liu, Y Deng, W Zhang, R He, J Fan… - Journal of Agricultural …, 2022 - ACS Publications
… R-triticonazole showed the highest activity against two target pathogens of seed-borne diseases and the treatment of seeds with 5 g (ai)/100 kg R-triticonazole … , rac-triticonazole had low …
Number of citations: 12 pubs.acs.org

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